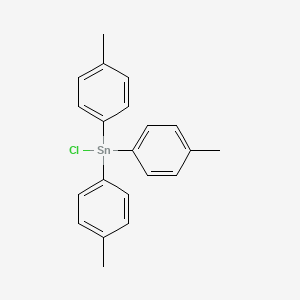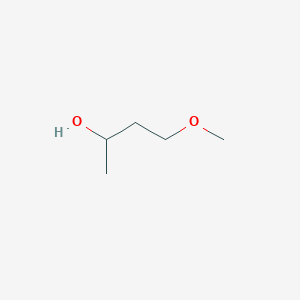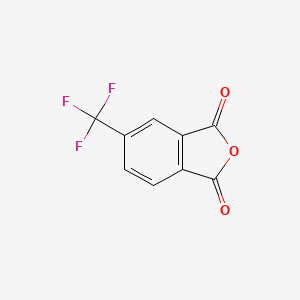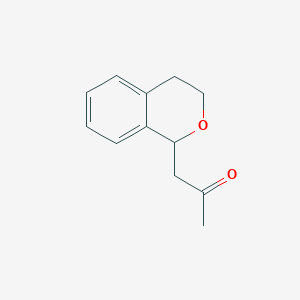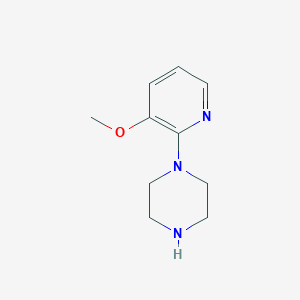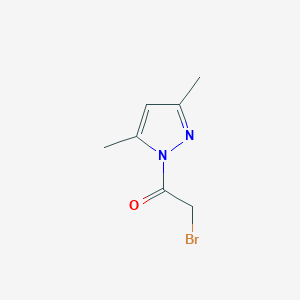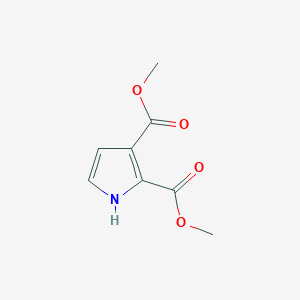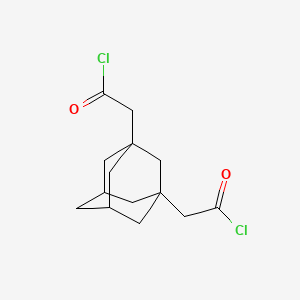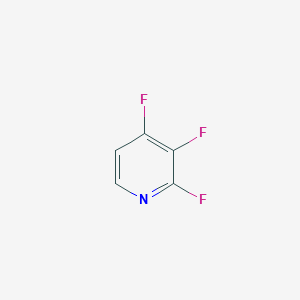![molecular formula C9H10N2 B1600858 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine CAS No. 91873-09-5](/img/structure/B1600858.png)
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine
説明
“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . This compound is sold by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” includes a pyrrole ring and a pyrazine ring . The compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine”, have been synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” were analyzed using FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .
科学的研究の応用
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine,” has been identified as having significant antimicrobial properties. This compound has been utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Anti-inflammatory Applications
Researchers have explored the anti-inflammatory potential of pyrrolopyrazine derivatives. These compounds can be designed to modulate inflammatory pathways, offering therapeutic options for diseases characterized by chronic inflammation .
Antiviral Uses
The structural features of “5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” make it a candidate for antiviral drug development. Its ability to interfere with viral replication processes makes it a valuable molecule in the fight against viral infections .
Antifungal Properties
Similar to its antibacterial applications, this compound has shown promise in inhibiting the growth of various fungi, providing a pathway for the development of new antifungal medications .
Antioxidant Effects
The pyrrolopyrazine derivatives exhibit antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is beneficial in preventing diseases associated with oxidative damage .
Antitumor and Kinase Inhibitory Activity
“5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine” derivatives have been reported to possess antitumor activities. They function as kinase inhibitors, disrupting signaling pathways that are often dysregulated in cancer cells. This makes them potential candidates for cancer therapy .
Safety and Hazards
作用機序
Target of Action
The primary targets of 5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
Its molecular weight is 21508 , which suggests that it may have good bioavailability
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer effects.
特性
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)7(2)11-6/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULOKIALAXIBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534321 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine | |
CAS RN |
91873-09-5 | |
| Record name | 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



